molecular formula C22H22FN3O2 B13446899 4-Desfluoro-2-Fluoro Droperidol

4-Desfluoro-2-Fluoro Droperidol

Katalognummer: B13446899
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: LPKPFLSFSUKGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Desfluoro-2-FluoroDroperidol is a chemical compound that serves as an impurity of Droperidol, a well-known butyrophenone antipsychotic and anti-emetic agent . This compound is characterized by the substitution of fluorine atoms at specific positions on the Droperidol molecule, which can influence its chemical and pharmacological properties.

Vorbereitungsmethoden

The synthesis of 4-Desfluoro-2-FluoroDroperidol involves several steps, typically starting with the fluorination of precursor molecules. The synthetic route often includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. Reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired substitution pattern .

Industrial production methods for such compounds usually involve large-scale reactions in specialized reactors, followed by purification processes like crystallization or chromatography to isolate the desired product. The exact conditions and reagents can vary depending on the specific requirements of the production process.

Analyse Chemischer Reaktionen

4-Desfluoro-2-FluoroDroperidol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Desfluoro-2-FluoroDroperidol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Desfluoro-2-FluoroDroperidol is similar to that of Droperidol, which primarily involves antagonism of dopamine receptors (D1 and D2) in the central nervous system. This antagonism leads to a reduction in dopamine-mediated neurotransmission, resulting in its antipsychotic and anti-emetic effects. The specific molecular targets and pathways include the inhibition of dopamine receptor activity in the chemoreceptor trigger zone and other subcortical regions of the brain .

Vergleich Mit ähnlichen Verbindungen

4-Desfluoro-2-FluoroDroperidol can be compared with other fluorinated derivatives of Droperidol and similar butyrophenone compounds. Some similar compounds include:

The uniqueness of 4-Desfluoro-2-FluoroDroperidol lies in its specific fluorination pattern, which can influence its chemical stability, reactivity, and pharmacological effects compared to other similar compounds.

Biologische Aktivität

4-Desfluoro-2-Fluoro Droperidol is a derivative of droperidol, a butyrophenone antipsychotic and antiemetic agent known for its use in the management of agitation and nausea. The modification of its chemical structure, particularly the fluorination pattern, may influence its biological activity and interaction profile with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

This compound has a unique fluorination pattern that enhances its lipophilicity and potentially alters its receptor binding affinity. The compound's molecular formula is C17H18F2N2O2, with a molecular weight of 318.34 g/mol.

Property Value
Molecular FormulaC17H18F2N2O2
Molecular Weight318.34 g/mol
IUPAC Name4-[2-(Fluorophenyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:

  • Dopamine Receptors : As a butyrophenone, it antagonizes dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : It may also interact with serotonin receptors (5-HT2A), contributing to its antiemetic properties.
  • Adrenergic Receptors : Its action on adrenergic receptors can influence cardiovascular responses.

Sedation and Antiemetic Properties

Clinical studies have demonstrated the effectiveness of droperidol derivatives in sedation protocols. For instance, a systematic review indicated that droperidol provides rapid sedation with minimal adverse effects. The median time to sedation was reported as approximately 14 minutes, with effective sedation achieved in over 86% of cases .

QT Interval Prolongation

One significant concern with droperidol derivatives is their potential to prolong the QT interval, which can lead to torsades de pointes (TdP). A study found that among 16,546 patients receiving droperidol, the incidence of TdP was extremely low (0.006%) despite observed QTc prolongation . This suggests that while there is a risk associated with its use, it may be manageable under careful monitoring.

Case Studies

  • Emergency Department Use : In an observational study involving emergency department patients, droperidol was administered for acute agitation. The results indicated effective sedation with no significant adverse cardiovascular events reported .
  • Postoperative Nausea and Vomiting : Another case report highlighted the use of droperidol in a postoperative setting where it effectively reduced nausea without severe side effects, suggesting its utility in surgical recovery protocols .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds to understand its unique pharmacological profile better.

Compound Dopamine Antagonism QT Prolongation Risk Sedation Onset Time
This compoundHighLow~14 min
Standard DroperidolHighModerate~10 min
HaloperidolVery HighHigh~30 min

Eigenschaften

Molekularformel

C22H22FN3O2

Molekulargewicht

379.4 g/mol

IUPAC-Name

3-[1-[4-(2-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H22FN3O2/c23-18-7-2-1-6-17(18)21(27)10-5-13-25-14-11-16(12-15-25)26-20-9-4-3-8-19(20)24-22(26)28/h1-4,6-9,11H,5,10,12-15H2,(H,24,28)

InChI-Schlüssel

LPKPFLSFSUKGLE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.